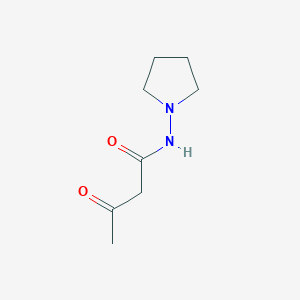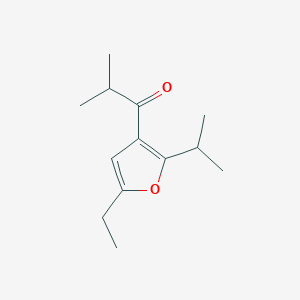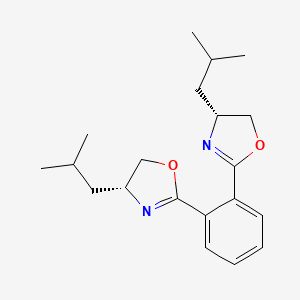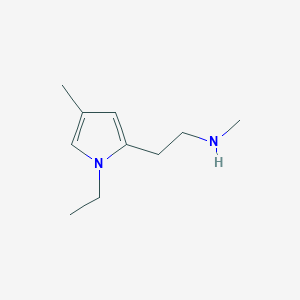![molecular formula C9H6BrNO4 B12880791 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a synthetic organic compound characterized by the presence of a bromine atom on the benzoxazole ring and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 4-bromoaniline with a suitable carboxylic acid derivative to form the benzoxazole ring. This can be achieved using reagents such as polyphosphoric acid or phosphorus oxychloride under reflux conditions.
Introduction of Hydroxyacetic Acid Moiety: The benzoxazole derivative is then reacted with glyoxylic acid or its derivatives to introduce the hydroxyacetic acid moiety. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-oxoacetic acid.
Reduction: Formation of 2-(Benzo[d]oxazol-2-yl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(4-Methoxybenzo[d]oxazol-2-yl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites, while the benzoxazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- 2-(4-Fluorobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- 2-(4-Methylbenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
Uniqueness
Compared to its analogs, 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets and improve its efficacy in various applications.
Propiedades
Fórmula molecular |
C9H6BrNO4 |
|---|---|
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
2-(4-bromo-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
Clave InChI |
DOCQXHUEZJEVOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)

![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)

![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)


![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

